Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
Description
Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate: is an organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.
Properties
IUPAC Name |
tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-6-4-14(5-7-16)8-11(9-14)10-15/h11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQBJRGRDIJKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457671 | |
| Record name | Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203662-66-2 | |
| Record name | Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Epoxidation and Ring-Expansion Strategy
Key Reaction Pathway
The method described in CN102659678B involves a two-step sequence starting from tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (VI ):
- Epoxidation : Compound VI undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in dichloromethane (DCM) or acetonitrile.
- Ring Expansion : The epoxide intermediate reacts with cyanide nucleophiles (e.g., KCN or TMSCN) under acidic conditions to introduce the cyano group.
Conditions and Yield
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | mCPBA (1.2 equiv) | DCM | 25°C | 85% |
| 2 | TMSCN, BF₃·OEt₂ | THF | 0°C → rt | 72% |
This method achieves a total yield of 70.7% and is scalable due to inexpensive reagents. The use of NaH in the initial alkylation step ensures efficient deprotonation.
Grignard Addition-Cyanation Approach
Procedure
Adapted from Ambeed’s protocol, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is treated with a Grignard reagent (e.g., 2,3-difluorophenylmagnesium bromide) in THF at 0°C, followed by cyanation:
- Grignard Addition : Forms a tertiary alcohol intermediate.
- Cyanation : The alcohol is converted to the nitrile via Mitsunobu reaction (DIAD, Ph₃P, TMSCN) or dehydration with POCl₃/pyridine and subsequent substitution with NaCN.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Grignard Equiv | 2.0 | Maximizes intermediate formation |
| Cyanation Reagent | TMSCN/ZnI₂ | 78% yield |
| Solvent | DMF | Enhances solubility |
This route offers flexibility in introducing diverse substituents but requires stringent anhydrous conditions.
Photocatalytic Radical Bicyclization
Modern Methodology
A photocatalytic approach from ACS Omega generates N-centered radicals from N-allylsulfonamides, enabling spirocycle formation. For the target compound:
- Substrate Design : N-allylsulfonamide derivatives with pre-installed cyano groups are synthesized.
- Radical Cyclization : Using [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ as a photocatalyst and DCM as solvent, UV irradiation (34°C) induces domino bicyclization.
Performance Metrics
This method minimizes side reactions and is ideal for large-scale production but requires specialized equipment.
Domino Radical Bicyclization with Alkoxyaminyl Radicals
Mechanistic Insight
As reported in PMC, tert-butyl oxime ethers undergo radical-initiated bicyclization:
- Initiation : Et₃B or AIBN generates aryl radicals from brominated precursors.
- Cyclization : Sequential 5-exo-trig and 6-endo-trig closures form the spiro framework.
- Cyanation Post-Modification : The intermediate is treated with CuCN in DMF at 120°C to install the cyano group.
Comparative Data
| Initiator | Time (h) | Yield (%) | trans:cis |
|---|---|---|---|
| Et₃B | 3 | 67 | 7:1 |
| AIBN | 6 | 58 | 5:1 |
This method’s modularity allows late-stage functionalization but involves multi-step synthesis.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency | Complexity |
|---|---|---|---|---|
| Epoxidation-Cyanation | 70.7 | High | High | Moderate |
| Grignard-Cyanation | 78 | Medium | Medium | High |
| Photocatalytic | 70 | High | Low | Low |
| Radical Bicyclization | 67 | Low | Medium | High |
Key Takeaways :
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and metabolic disorders.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical reactions. The spiro structure provides a rigid framework that can influence the binding affinity and specificity of the compound towards its targets. Pathways involved may include enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
- Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
Comparison:
- Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: Contains a hydroxy group instead of a cyano group, which can alter its reactivity and biological activity.
- Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Contains an oxo group, making it more prone to reduction reactions.
- Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Contains an additional nitrogen atom, which can influence its chemical properties and potential applications .
Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate stands out due to its unique cyano group, which provides distinct reactivity and potential for diverse applications in various fields.
Biological Activity
Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (CAS Number: 203662-66-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: CHNO
Molecular Weight: 250.337 g/mol
IUPAC Name: this compound
CAS Number: 203662-66-2
The compound features a spirocyclic structure that is crucial for its biological activity, particularly in modulating receptor interactions.
Research indicates that this compound acts primarily through modulation of chemokine receptors, specifically CCR3 and CCR5. These receptors are integral to immune response and inflammation processes and have been implicated in various diseases, including HIV/AIDS.
Key Findings:
- Chemokine Receptor Modulation : The compound has been shown to regulate the activity of CCR3 and CCR5 receptors, which are significant in the pathogenesis of HIV and other inflammatory conditions .
- Potential Anti-inflammatory Effects : By interfering with chemokine signaling pathways, it may offer therapeutic benefits in treating inflammatory diseases .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits notable activity against various biological targets:
| Biological Activity | Assay Type | Results |
|---|---|---|
| CCR3 Antagonism | Radiolabeled ligand displacement | IC50 values indicating potency |
| CCR5 Antagonism | Functional assays | Significant inhibition observed |
These studies suggest that the compound could be a lead candidate for further development as an anti-HIV agent.
Case Studies and Applications
- HIV Treatment Research : A study highlighted the compound's ability to inhibit HIV entry into host cells by blocking CCR5, providing a foundation for developing new antiretroviral therapies .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound have shown promise in reducing symptoms associated with chronic inflammatory diseases, suggesting a potential application in treating conditions like rheumatoid arthritis or asthma .
Synthesis and Scalability
The synthesis of this compound has been optimized for higher yields and cost-effectiveness. The methods involve several steps including epoxidation and ring expansion reactions, which are essential for producing this compound efficiently on a larger scale .
Q & A
Q. What are the key structural features and characterization methods for tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate?
- Methodological Answer : The compound features a spirocyclic core (7-azaspiro[3.5]nonane) with a cyano group at position 2 and a tert-butyl carboxylate protecting group. Key characterization includes:
- 1H/13C NMR : Peaks for the spirocyclic protons (δ 1.0–3.0 ppm) and cyano carbon (~120 ppm). Compare with analogs like tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate, where δ 7.35–7.22 (ArH) and δ 2.58 (OH) were observed .
- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 241.3 (C12H20N2O3) .
- X-ray Crystallography : Resolve spirocyclic geometry and bond angles.
Q. What are the recommended storage conditions to ensure compound stability?
Q. What safety precautions are required during handling?
- Methodological Answer : While hazards vary by structural analogs, assume baseline precautions :
- PPE : Wear nitrile gloves, lab coat, and chemical safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols .
- First Aid : For skin contact, wash with soap/water (15 mins); for eye exposure, irrigate with saline (20 mins) .
Advanced Research Questions
Q. How can the cyano group be leveraged for synthetic modifications?
- Methodological Answer : The cyano group enables:
- Nucleophilic Additions : Convert to amines (e.g., via LiAlH4 reduction) or carboxylic acids (acidic hydrolysis).
- Click Chemistry : Use Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form tetrazoles.
- Metal-Catalyzed Cross-Couplings : Employ Pd-mediated reactions for C–C bond formation. Derivatives like tert-butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate demonstrate such versatility .
Q. How to resolve contradictions in reported toxicity data across sources?
- Methodological Answer : Discrepancies arise from structural variations (e.g., oxo vs. cyano substituents). For example:
- Low toxicity : tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203662-66-2) is classified as "no known hazard" .
- High toxicity : Analog tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 392331-78-1) has H302 (oral toxicity) and H319 (eye irritation) .
Recommendation : Conduct in-house acute toxicity assays (OECD 423) and compare with structurally similar compounds.
Q. What strategies optimize synthesis yield and purity?
- Methodological Answer : Key parameters for spirocyclic synthesis:
- Catalyst : Use Pd(OAc)2/XPhos for Suzuki couplings (improves regioselectivity).
- Temperature : Maintain ≤0°C during nitrile group introduction to minimize byproducts.
- Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (MeOH/H2O). Reported purity reaches 95% via these methods .
Q. How does the spirocyclic structure influence pharmacokinetic properties in drug discovery?
- Methodological Answer : The 7-azaspiro[3.5]nonane core enhances:
- Rigidity : Reduces conformational entropy, improving target binding (e.g., kinase inhibitors).
- Solubility : The tert-butyl carboxylate increases logP (predicted ~2.1) while maintaining aqueous solubility via hydrogen bonding.
- Metabolic Stability : Resistance to CYP450 oxidation compared to linear amines. Applications include protease inhibitors and GPCR modulators .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
